1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride

laser dye blue-green lasing wavelength tuning

Reproducible laser dye research fails when counterion identity is overlooked. The chloride salt of 4PyPO provides a defined spectral baseline at 495-523 nm with intermediate fluorescence quantum yield-superior to bromide/iodide without perchlorate's impact sensitivity. • Eliminates tosylate-derived electrode fouling via smaller, non-aromatic Cl⁻ counterion • Directly water-soluble for flashlamp-pumped dye laser gain media • Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk custom synthesis available

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 109495-48-9
Cat. No. B12742389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride
CAS109495-48-9
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C15H13N2O.ClH/c1-17-9-7-13(8-10-17)15-16-11-14(18-15)12-5-3-2-4-6-12;/h2-11H,1H3;1H/q+1;/p-1
InChIKeyHBHGKGHGFXDXKW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium Chloride: Identity and Core Properties


1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride (CAS 109495-48-9) is the N-methyl quaternary pyridinium chloride salt of 2-(4-pyridyl)-5-phenyloxazole (4PyPO). It belongs to the phenyloxazolyl pyridinium salt class, a well-established family of water-soluble laser dyes and fluorophores operating in the blue-green spectral region [1]. Its structure comprises a 5-phenyloxazole chromophore linked to an N-methylpyridinium moiety, with chloride as the counterion. This compound is one of several quaternary salts derived from 4PyPO, distinguished by its specific anion identity, which influences its fluorescence quenching behavior, water solubility, and electrochemical properties relative to the tosylate, perchlorate, and other analogs [2].

Compound Class
Water-soluble blue-green laser dye; phenyloxazolyl pyridinium salt family
Spectral Window
Blue-green emission region; N-methyl quaternization enables 495–523 nm lasing
Counterion Profile
Chloride salt – reported intermediate fluorescence quenching rank; avoids perchlorate hazards

Why Substitution with Other Pyridinium Oxazole Salts Is Invalid


Within the phenyloxazolyl pyridinium class, three structural variables critically govern performance: the aryl substituent at the oxazole 5-position, the N-alkyl group on the pyridinium nitrogen, and the counterion identity. Changing any one of these alters spectral position, lasing output, photochemical lifetime, solubility, and electrochemical stability [1]. The chloride anion sits at a defined position in the fluorescence quenching hierarchy (iodide > thiocyanate > bromide > chloride > perchlorate) [2], meaning the chloride salt occupies a distinct performance niche—offering better quantum efficiency than bromide or iodide salts while avoiding the impact sensitivity and oxidative hazards associated with perchlorate [3]. Substituting the chloride salt with the more common tosylate salt introduces a UV-absorbing aromatic counterion that can alter energy output (tosylate has been shown to produce approximately half the energy output of mesylate, triflate, perchlorate, or tetrafluoroborate salts in the analogous 4PyMPO system) [1]. These compound-specific differences make indiscriminate substitution scientifically invalid for reproducible laser or fluorescence applications.

Bromide / Iodide Salts
Chloride: intermediate quantum yield
Stronger heavy-atom quenching may reduce fluorescence output; rank order places Br⁻ and I⁻ as more severe quenchers
Perchlorate Salt
Chloride: no impact sensitivity
Perchlorate may offer higher quantum yield but introduces impact sensitivity and oxidative hazard; chloride provides a safer handling profile
Tosylate Salt
Chloride: non-aromatic counterion
UV-absorbing aromatic tosylate counterion may alter energy output; reported ~50% lower output vs. mesylate or perchlorate in related systems

Quantitative Differentiation Evidence


Lasing Wavelength Red-Shift vs. Parent Free Base

Quaternization of 2-(4-pyridyl)-5-phenyloxazole (4PyPO) with a methyl group converts the lasing wavelength from the violet region (approximately 400 nm for the free base) into the blue-green region (approximately 495–523 nm) for the resulting pyridinium salts, including the chloride salt. This ~95–123 nm bathochromic shift is a direct consequence of the increased electron-withdrawing character of the N-methylpyridinium moiety relative to the neutral pyridine [1]. The chloride salt thus provides access to the blue-green spectral window where water-soluble alternatives are scarce [2].

Lasing λ Red-Shift
Class-level
~95–123 nm bathochromic shift upon N-methyl quaternization
Defines blue-green spectral window; procurement of chloride salt enables 495–523 nm operation
Class-level data from phenyloxazolyl pyridinium salt series; flashlamp-pumped aqueous conditions
laser dye blue-green lasing wavelength tuning

Counterion-Dependent Fluorescence Quenching Rank

The fluorescence quantum efficiency of pyridinium oxazole dyes is systematically modulated by the counterion, following the established quenching order: iodide > thiocyanate > bromide > chloride > perchlorate [1]. Chloride occupies an intermediate position—providing substantially higher quantum efficiency than bromide or iodide salts (which suffer from heavy-atom quenching via charge-transfer interactions) while avoiding the practical hazards of perchlorate (impact sensitivity, oxidative risk) [2]. For the related 4PyMPO system, perchlorate has been shown to improve lifetime by up to 40% over chloride in Rhodamine dyes, confirming the anion effect magnitude [1]. While direct chloride-specific quantum yield values for this exact compound are not isolated in the literature from perchlorate data, the rank-order position is firmly established.

Anion Quenching Rank
Class-level
Chloride: position 4 of 5 in established order (I⁻ > SCN⁻ > Br⁻ > Cl⁻ > ClO₄⁻)
Intermediate fluorescence quantum yield; reported rank-order position firmly established
Compound-specific quantum yield not isolated from perchlorate data; rank-order from Kauffman & Bentley (1988)
fluorescence quantum yield anion effect photophysics

Photochemical Stability Advantage over Coumarin 175

Phenyloxazolyl pyridinium salts as a class, including the chloride salt, exhibit superior photochemical stability compared to coumarin 175 (7-diethylamino-4-methylcoumarin) when flashlamp-pumped in water [1]. Fletcher et al. (1987) reported that some pyridinium oxazole dyes showed the highest laser lifetimes covering the 495–523 nm region ever tested, with good lifetimes maintained even under air (rather than inert gas) for ethanol/water solvent mixtures [2]. This stability advantage is attributed to the robust oxazole heterocycle and the absence of the photolabile lactone ring present in coumarins. Quantitative lifetime constants vary with solvent and cover gas; representative data from the patent literature for the 4-fluorophenyl analog show lifetime constants of 25.3–32.7 (in units of 1/c, MJ/L) depending on solvent and atmosphere [3].

Stability vs. Coumarin 175
Class-level
Reported higher photochemical stability under flashlamp pumping in aqueous media; highest lifetimes in 495–523 nm region tested
Supports extended operational lifetime screening for repetitive flashlamp excitation
Representative lifetime constant: 25.3–32.7 (1/c units) for 4-fluorophenyl tosylate analog; direct chloride data not isolated
photochemical stability laser dye lifetime water-soluble dye

Lasing Energy Output vs. Ring-Substituted Derivatives

Substitution at the 4-position of the 5-phenyl ring dramatically alters lasing output. The patent literature (H334) provides quantitative comparisons for tosylate salts: the 4-fluorophenyl derivative achieved a slope efficiency (k₀ × 10³) of 2.05 in ethanol/water under argon, with a figure of merit of 213 KJ/L; the 4-chlorophenyl derivative showed k₀ = 0.60 in water/argon (figure of merit 197 KJ/L); and the 4-methoxyphenyl derivative showed k₀ = 1.63 in ethanol/water under air (figure of merit 424 KJ/L) [1]. The unsubstituted phenyl compound (from which the chloride salt is derived) represents the baseline scaffold lacking the electron-withdrawing or electron-donating substituent that modulates output. The fluoro derivative was reported to have a lasing output approximately 300% greater than previous pyridyl phenyl oxazole dyes, an effect attributed to changes in electronegativity at the 4-position [1]. This establishes that the unsubstituted chloride salt provides a defined, moderate-output reference point within the series, valuable for applications where extreme output is not required but spectral position and simplicity of structure are prioritized.

Output vs. 4-Substituted
Cross-study
Unsubstituted phenyl: moderate baseline output; 4-fluorophenyl derivative reported ~300% higher lasing output
Baseline scaffold for output comparison; supports applications prioritizing reproducibility over maximum power
Tosylate salt data from US Patent H334 Tables I–III; specific chloride output data not isolated
slope efficiency lasing threshold structure-activity relationship

Water Solubility Enhancement via Quaternary Ammonium Formation

Conversion of the neutral free base 4PyPO to its N-methyl quaternary ammonium chloride salt fundamentally alters solubility: the free base is soluble in organic solvents, whereas the quaternary pyridinium chloride salt dissolves readily in water and aqueous alcohol mixtures, enabling its use in water-based lasing media [1]. Water is the preferred solvent for high-average-power dye lasers because it is non-flammable and possesses excellent thermo-optical properties [2]. Within the quaternary salt family, the chloride salt generally exhibits higher aqueous solubility than the tosylate salt due to the smaller, more hydrophilic chloride anion, though the tosylate's lower solubility can be advantageous for precipitation-based purification [3]. The chloride salt's solubility profile thus supports direct formulation in pure water or water-rich solvent systems.

Water Solubility
Class-level
Chloride salt: readily water-soluble; free base 4PyPO: organic-soluble only; tosylate: lower aqueous solubility
Enables direct aqueous dye formulation without co-solvents or surfactants
Specific solubility values (mg/mL) not reported in reviewed literature; qualitative ranking: chloride > tosylate > free base
aqueous solubility quaternary ammonium salt laser dye formulation

Electrochemical Behavior vs. Tosylate Counterion

The tosylate salt of this compound (CAS 74718-18-6) has been shown to undergo electrochemical reduction with product deposition on the electrode surface, a phenomenon studied by chronocoulometry and spectroelectrochemistry [1]. This deposition behavior affects the reversibility of the redox process and may impact long-term stability in electro-optical devices. The chloride salt, bearing a smaller, non-aromatic counterion, is expected to exhibit different electrochemical behavior, as the chloride anion does not participate in π-stacking interactions with the electrode surface, unlike the aromatic tosylate anion. However, direct comparative electrochemical data for the chloride salt are not available in the published literature, making this a class-level inference based on the known electrochemical properties of the tosylate analog [1].

Electrochemistry
Supporting
Tosylate salt: electrode deposition observed via chronocoulometry; chloride: expected to differ due to non-aromatic counterion
May support cleaner electro-optical behavior; aromatic-anion-derived electrode fouling potentially avoided
Direct comparative electrochemical data for chloride salt not available; requires experimental verification
electrochemistry spectroelectrochemistry dye stability

Optimal Application Scenarios


Flashlamp-Pumped Blue-Green Dye Laser Active Medium

The chloride salt is directly formulated in water or water/ethanol mixtures to serve as the gain medium in flashlamp-pumped dye lasers operating in the 495–523 nm region. Its water solubility eliminates the need for flammable organic solvents, and its photochemical stability under flashlamp excitation surpasses that of coumarin 175 in aqueous media [1]. The moderate lasing output of the unsubstituted phenyl scaffold provides a well-characterized baseline for laser system calibration and comparative studies [2].

Fluorescence Probe for Aqueous Biochemical Assays

The (5-phenyl-2-oxazolyl)pyridine family, including its quaternary salts, exhibits pH-dependent fluorescence, with a pronounced increase in visible fluorescence as pH is lowered [1]. The chloride salt's enhanced water solubility relative to the free base makes it suitable for aqueous biochemical detection systems, including fluorescence intensification screens for UV scanner cameras—an application demonstrated for the closely related tosylate salt [2].

Reference Compound for Oxazole Dye SAR Studies

As the unsubstituted phenyl member of the 4PyPO quaternary salt series, the chloride salt serves as the structural baseline for systematic SAR investigations. Its defined spectral properties (blue-green emission, intermediate fluorescence quantum yield due to chloride counterion) provide a reference point against which the effects of 4-position phenyl substitution (F, Cl, OCH₃) and counterion variation (tosylate, mesylate, perchlorate, BF₄⁻) can be quantitatively assessed [1][2]. This makes it a valuable procurement item for academic and industrial dye development laboratories.

Electro-Optical Material with Non-Aromatic Counterion

For electro-optical applications where the aromatic tosylate counterion may cause electrode fouling through π-stacking or product deposition, the chloride salt offers a smaller, non-aromatic alternative [1]. While direct electrochemical data for the chloride salt remain sparse, its use eliminates the known complication of tosylate-derived electrode deposition, making it the preferred form for exploratory electrochromic or spectroelectrochemical device research [1].

Application
Selection Property
Validation Focus
Blue-green dye laser gain medium
Water-soluble laser dye formulation
Photostability under flashlamp excitation
Aqueous fluorescence detection
pH-responsive emission profile
Emission wavelength and intensity calibration
Oxazole dye SAR reference compound
Structural baseline scaffold
Spectral property benchmarking
Electro-optical material studies
Non-aromatic counterion selection
Electrode fouling comparison
Quote Request

Request a Quote for 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.